molecular formula C25H23N3O2 B11769211 Antipyrine, 4-((p-phenylphenacylidene)amino)- CAS No. 24377-63-7

Antipyrine, 4-((p-phenylphenacylidene)amino)-

Cat. No.: B11769211
CAS No.: 24377-63-7
M. Wt: 397.5 g/mol
InChI Key: QISFIVUBOSXDFW-UHFFFAOYSA-N
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Description

Antipyrine, 4-((p-phenylphenacylidene)amino)- is a derivative of antipyrine, a compound that contains a pyrazolone moiety. This compound is known for its analgesic, antipyretic, and anti-inflammatory properties. It has been widely used in various scientific research applications due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antipyrine, 4-((p-phenylphenacylidene)amino)- typically involves the condensation of 4-aminoantipyrine with p-phenylphenacylidene. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Antipyrine, 4-((p-phenylphenacylidene)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoneimine derivatives, substituted amines, and various Schiff bases .

Mechanism of Action

The mechanism of action of Antipyrine, 4-((p-phenylphenacylidene)amino)- involves its interaction with various molecular targets and pathways. It primarily acts by inhibiting cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins. This inhibition leads to a reduction in inflammation, pain, and fever .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antipyrine, 4-((p-phenylphenacylidene)amino)- is unique due to its specific chemical structure, which allows it to form stable Schiff bases and coordinate with transition metals. This unique reactivity makes it valuable in various scientific and industrial applications .

Properties

CAS No.

24377-63-7

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

1,5-dimethyl-4-[[2-oxo-2-(4-phenylphenyl)ethyl]amino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C25H23N3O2/c1-18-24(25(30)28(27(18)2)22-11-7-4-8-12-22)26-17-23(29)21-15-13-20(14-16-21)19-9-5-3-6-10-19/h3-16,26H,17H2,1-2H3

InChI Key

QISFIVUBOSXDFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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